Ethyl 2-(benzo[d][1,3]dioxole-5-carboxamido)thiazole-4-carboxylate
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Overview
Description
Ethyl 2-(benzo[d][1,3]dioxole-5-carboxamido)thiazole-4-carboxylate is a chemical compound with the CAS Number: 248249-53-8 . It has a molecular weight of 277.3 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H11NO4S/c1-2-16-13(15)9-6-19-12(14-9)8-3-4-10-11(5-8)18-7-17-10/h3-6H,2,7H2,1H3 . This code provides a detailed description of the molecule’s structure, including the number and arrangement of its atoms.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dry environment at 2-8°C .Scientific Research Applications
Synthesis and Characterization
The synthesis of Ethyl 2-(benzo[d][1,3]dioxole-5-carboxamido)thiazole-4-carboxylate derivatives involves various chemical reactions, showcasing the compound's versatility in organic synthesis. Tang Li-jua (2015) reported the synthesis of a novel compound through the cyclization of thioamide with 2-chloroacetoacetate, yielding a process efficiency above 60% (Tang Li-jua, 2015). Additionally, Kenneth M. Boy and J. Guernon (2005) utilized Ethyl 4-(trifluoromethyl)-2-vinylthiazole-5-carboxylate as a precursor in a Michael-like addition strategy to produce analogs, emphasizing the compound's role in creating new chemical entities (Kenneth M. Boy & J. Guernon, 2005).
Photophysical and Biological Properties
The study of the photophysical properties and biological activities of Ethyl 2-(benzo[d][1,3]dioxole-5-carboxamido)thiazole-4-carboxylate derivatives has revealed their potential in various scientific applications. M. Amati et al. (2010) examined the products of photochemical reactions involving ethyl 2-iodothiazole-5-carboxylate, finding that these compounds exhibit fluorescence and are potential singlet-oxygen sensitizers, indicating their usefulness in photophysical studies (M. Amati et al., 2010). Serap Başoğlu et al. (2013) synthesized compounds containing penicillanic or cephalosporanic acid moieties, which displayed antimicrobial, antilipase, and antiurease activities, suggesting their applicability in developing new antimicrobial agents (Serap Başoğlu et al., 2013).
Safety and Hazards
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .
Biochemical Pathways
Thiazole derivatives are known to impact a wide range of biochemical pathways due to their diverse biological activities . The downstream effects of these interactions can vary widely and would need to be determined through further study.
Result of Action
As a thiazole derivative, it may have a range of effects depending on its specific targets and mode of action .
properties
IUPAC Name |
ethyl 2-(1,3-benzodioxole-5-carbonylamino)-1,3-thiazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O5S/c1-2-19-13(18)9-6-22-14(15-9)16-12(17)8-3-4-10-11(5-8)21-7-20-10/h3-6H,2,7H2,1H3,(H,15,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODYCTOYXYSQWDM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC3=C(C=C2)OCO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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